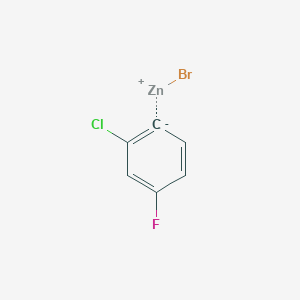![molecular formula C11H10BrNO B14902255 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole is a tricyclic heterocyclic compound that has garnered significant interest in recent years due to its unique structural features and potential biological activities. This compound is characterized by the fusion of an indole ring with a morpholine ring, forming a six-membered oxygenated ring that links the nitrogen atom and the C2 atom of the indole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole typically involves a multi-step process. One common method includes the cyclization of indole derivatives with appropriate reagents to form the oxazinoindole core. For instance, the reaction of 3-bromoindole with morpholine under specific conditions can yield the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the oxazinoindole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxazinoindole core, potentially leading to the formation of dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinoindole ketones, while substitution reactions can produce various functionalized oxazinoindole derivatives .
Applications De Recherche Scientifique
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antidepressant activity by modulating neurotransmitter levels in the brain . The compound may also exert anti-atherosclerotic effects by inhibiting the formation of atherosclerotic plaques in blood vessels .
Comparaison Avec Des Composés Similaires
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole can be compared with other similar compounds, such as:
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indole: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indolones:
The presence of the bromine atom in this compound makes it unique and potentially more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
8-bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole |
InChI |
InChI=1S/C11H10BrNO/c12-9-1-2-11-8(5-9)6-10-7-14-4-3-13(10)11/h1-2,5-6H,3-4,7H2 |
Clé InChI |
HWFJJNKFSPKDMB-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=CC3=C(N21)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
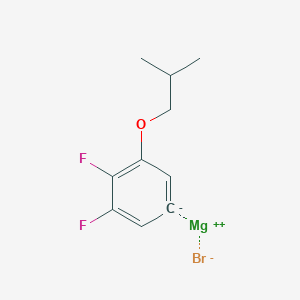
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)

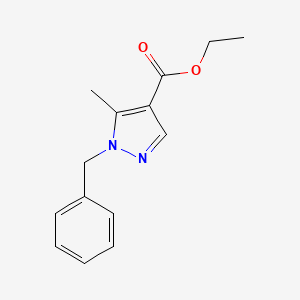
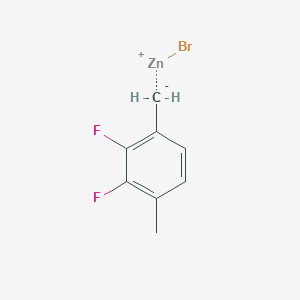
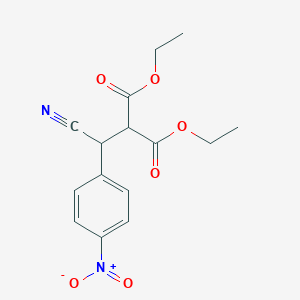
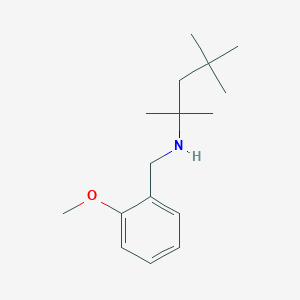
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)
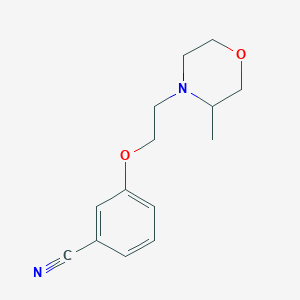
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
